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molecular formula C11H8ClNO2 B1276467 Methyl 2-chloroquinoline-4-carboxylate CAS No. 62482-26-2

Methyl 2-chloroquinoline-4-carboxylate

Cat. No. B1276467
M. Wt: 221.64 g/mol
InChI Key: TZKVCCWVZWZXKK-UHFFFAOYSA-N
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Patent
US08466290B2

Procedure details

Potassium carbonate (5.55 g, 40.2 mmol) and methyl iodide (1.88 mL, 30.2 mmol) were added to a DMF (25 mL) solution of commercially available 2-chloro-4-quinolinecarboxylic acid (4.17 g, 20.1 mmol), and the mixture was stirred overnight at room temperature in an argon atmosphere. The reaction solution was added to a saturated aqueous solution of sodium chloride, and the deposited crystal was collected by filtration, washed with water, and dried to obtain the title compound (3.53 g, 15.9 mmol) as a pale yellow solid.
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
1.88 mL
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CI.[Cl:9][C:10]1[CH:19]=[C:18]([C:20]([OH:22])=[O:21])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=1.[Cl-].[Na+]>CN(C=O)C>[CH3:1][O:21][C:20]([C:18]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[N:11]=[C:10]([Cl:9])[CH:19]=1)=[O:22] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
5.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.88 mL
Type
reactant
Smiles
CI
Name
Quantity
4.17 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=C1)C(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature in an argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the deposited crystal was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=CC(=NC2=CC=CC=C12)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.9 mmol
AMOUNT: MASS 3.53 g
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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